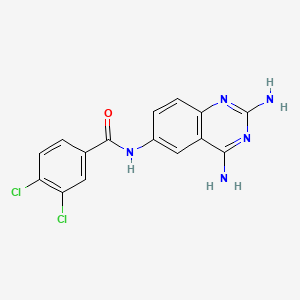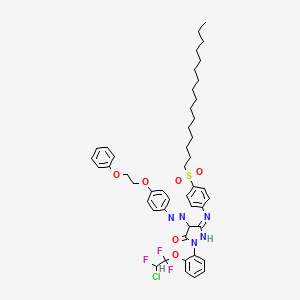
2-Amino-1,4-dimethyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1,4-dimethyl-5-phenyl-1H-pyrazol-3(2H)-one is a heterocyclic compound that belongs to the pyrazolone family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,4-dimethyl-5-phenyl-1H-pyrazol-3(2H)-one typically involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters. Common synthetic routes include:
Cyclization of Phenylhydrazine with Acetylacetone: This reaction is carried out under acidic or basic conditions to form the pyrazolone ring.
Condensation of Phenylhydrazine with Ethyl Acetoacetate: This method involves refluxing the reactants in ethanol, followed by cyclization.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using the above synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for maximizing yield and purity.
化学反応の分析
Types of Reactions
2-Amino-1,4-dimethyl-5-phenyl-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazolone ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the pyrazolone core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazolones, while substitution reactions can introduce various functional groups.
科学的研究の応用
2-Amino-1,4-dimethyl-5-phenyl-1H-pyrazol-3(2H)-one has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for developing anti-inflammatory, analgesic, and antipyretic drugs.
Biological Studies: Investigated for its potential antimicrobial and anticancer activities.
Industrial Applications: Utilized in the synthesis of dyes, pigments, and agrochemicals.
作用機序
The mechanism of action of 2-Amino-1,4-dimethyl-5-phenyl-1H-pyrazol-3(2H)-one involves interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase.
Receptor Binding: It may bind to specific receptors, modulating biological responses.
類似化合物との比較
Similar Compounds
4-Aminoantipyrine: Another pyrazolone derivative with analgesic and antipyretic properties.
Phenylbutazone: Known for its anti-inflammatory effects.
Metamizole: Used as a pain reliever and fever reducer.
Uniqueness
2-Amino-1,4-dimethyl-5-phenyl-1H-pyrazol-3(2H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other pyrazolone derivatives.
特性
CAS番号 |
39513-02-5 |
|---|---|
分子式 |
C11H13N3O |
分子量 |
203.24 g/mol |
IUPAC名 |
2-amino-1,4-dimethyl-5-phenylpyrazol-3-one |
InChI |
InChI=1S/C11H13N3O/c1-8-10(9-6-4-3-5-7-9)13(2)14(12)11(8)15/h3-7H,12H2,1-2H3 |
InChIキー |
VGMDDZMTMSQDNS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(N(C1=O)N)C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



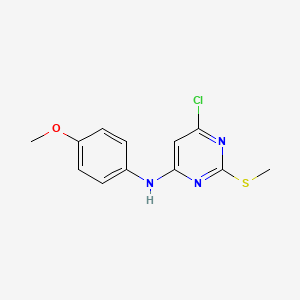

![{[5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B12920029.png)

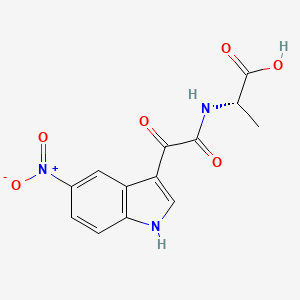
![1-{2-[(Prop-2-yn-1-yl)oxy]phenyl}-1H-imidazole](/img/structure/B12920040.png)
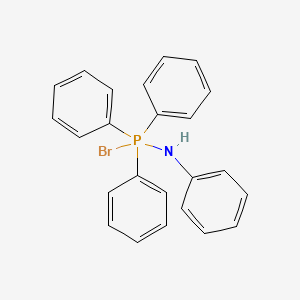
![5-Amino-2-{[(5-methylfuran-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12920050.png)
